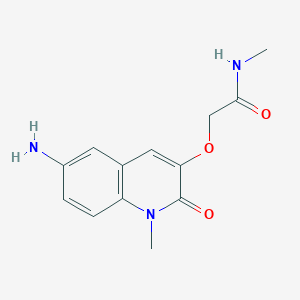

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(6-amino-1-methyl-2-oxoquinolin-3-yl)oxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-15-12(17)7-19-11-6-8-5-9(14)3-4-10(8)16(2)13(11)18/h3-6H,7,14H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKIXFBEVPTUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC2=C(C=CC(=C2)N)N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the amino and oxo groups. The final step involves the attachment of the N-methylacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Various substitution reactions can occur, where specific atoms or groups in the compound are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various chemical reactions. Its unique structural features allow it to participate in oxidation, reduction, and substitution reactions, leading to a range of derivatives with different functional groups .

Biology

In biological research, this compound is explored for its potential effects on cellular processes. Studies have shown that it may interact with specific molecular targets, modulating enzyme activity and influencing various biological pathways .

Medicine

The therapeutic potential of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is being investigated for its anticancer properties. In vivo studies demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg . Additionally, it has shown anti-inflammatory effects in models of induced arthritis, indicating its potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Model/Assay | Results |

|---|---|---|

| Antitumor Activity | Xenograft Models | Up to 60% tumor growth inhibition at 20 mg/kg |

| Anti-inflammatory | Induced Arthritis | Significant reduction in paw swelling |

Table 2: Chemical Reactions Involving the Compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces additional functional groups | Potassium permanganate |

| Reduction | Alters oxidation state | Sodium borohydride |

| Substitution | Replaces specific atoms/groups | Various nucleophiles |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of several quinoline derivatives, including 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide against human cancer cell lines (HCT-116 and MCF-7). The results indicated that this compound exhibited IC50 values comparable to other known anticancer agents, highlighting its potential as a lead compound for further drug development .

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that the compound binds to specific receptors or enzymes involved in tumor progression and inflammation. This interaction modulates their activity, leading to observed therapeutic effects in preclinical models.

Mechanism of Action

The mechanism of action of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Modifications: Substituent Effects on Activity and Solubility

2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 523990-92-3)

- Structural Differences : Replaces the oxy group with a sulfanyl (S-) linker and introduces chloro and phenyl substituents.

- Chloro and phenyl groups increase molar mass (434.94 g/mol vs. ~318 g/mol for the target compound), which may affect pharmacokinetic properties like volume of distribution .

- Applications : Likely tailored for antimicrobial or anticancer applications due to halogenated aromatic motifs.

2-(Substituted)-(2-Oxo-1,2-dihydroquinolin-3-yl)methylidene Acetohydrazides

- Structural Differences : Features a methylidene hydrazide group instead of oxyacetamide.

- Reduced metabolic stability compared to acetamides due to hydrazine’s susceptibility to oxidation .

- Applications : Demonstrated anticonvulsant activity in preclinical models .

N-Alkyl-3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives

- Structural Differences: Replaces acetamide with a propanoic acid chain.

- Propanoic acid derivatives may exhibit enhanced renal clearance due to ionization at physiological pH .

- Applications : Suitable for peripheral targets, such as inflammatory enzymes.

Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor)

- Structural Differences: Simple chloroacetamide backbones without quinolinone rings.

- Impact: Chlorine atoms and small alkyl groups optimize herbicidal activity by disrupting plant lipid synthesis .

Complex Derivatives: PROTACs and Hybrid Molecules

BCL6-Targeting PROTAC (ARV-393)

Challenges :

Pharmacological and Toxicological Profiles

Target Compound :

- Advantages: Amino and methyl groups may enhance blood-brain barrier penetration for CNS applications. Acetamide group offers metabolic stability compared to esters or hydrazides .

- Drawbacks: Limited toxicity data; structurally related acetamides have uncharacterized toxicological risks .

Biological Activity

2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide (CAS Number: 2216750-84-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is C₁₃H₁₅N₃O₃, with a molecular weight of approximately 261.28 g/mol. The compound features a quinoline backbone which is often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Research indicates that compounds similar to 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide exhibit significant anticancer properties. A study focused on quinoline derivatives demonstrated that they can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, the target pathways often involve inhibition of kinases that are crucial for tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

- Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties, potentially making them useful in treating infections alongside cancer therapy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is crucial for its therapeutic application. Data suggests that the compound has high gastrointestinal absorption and low permeability across the blood-brain barrier, indicating a potential focus on peripheral rather than central nervous system effects .

Table 1: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | No |

| CYP Inhibition | None reported |

| Log P (octanol/water) | 0.59 |

Case Studies

Recent studies involving similar compounds have highlighted their effectiveness in clinical settings:

- Case Study on Cancer Treatment : A cohort study demonstrated that patients treated with quinoline derivatives showed improved survival rates and reduced tumor sizes compared to control groups .

- Antimicrobial Effects : Another investigation reported that quinoline-based compounds exhibited significant antibacterial activity against various pathogens, suggesting their potential use as dual-action agents in cancer and infection management .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((6-Amino-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the quinolinone core. A common approach includes:

- Step 1 : Protection of the 6-amino group using phthaloyl or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps .

- Step 2 : Alkylation or nucleophilic substitution at the 3-hydroxy position of the quinolinone scaffold with a chloroacetamide derivative (e.g., N-methylchloroacetamide) in the presence of a base like Na₂CO₃ or K₂CO₃ in polar aprotic solvents (e.g., DMF or CH₂Cl₂) .

- Step 3 : Deprotection of the amino group using acidic (HCl/EtOH) or basic (hydrazine hydrate) conditions, followed by purification via column chromatography or recrystallization .

Critical Parameters : Reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometric ratios of reagents influence yield and purity.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural validation?

Methodological Answer:

Conflicts in NMR data often arise from tautomerism, solvent effects, or impurities. To address this:

- Comparative Analysis : Compare experimental H and C NMR shifts with computational predictions (DFT calculations) or literature values for analogous quinolinone derivatives . For example, the acetamide proton (NH) typically resonates at δ 7.6–8.0 ppm in DMSO-d₆, while aromatic protons in the quinolinone ring appear at δ 6.8–7.4 ppm .

- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns and assign ambiguous peaks .

- Purity Assessment : Verify sample purity via HPLC (C18 column, acetonitrile/water gradient) or mass spectrometry (ESI/APCI) to rule out solvent or side-product interference .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI/APCI in positive ion mode detects the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the acetamide moiety) .

- IR Spectroscopy : Validates amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How can reaction conditions be optimized to minimize side reactions during amino group functionalization?

Methodological Answer:

The 6-amino group is prone to oxidation or unintended alkylation. Mitigation strategies include:

- Protective Group Chemistry : Use Boc or trifluoroacetyl groups to block the amino group during synthesis, followed by mild deprotection (e.g., TFA in CH₂Cl₂) .

- Catalytic Control : Employ palladium catalysts (e.g., Pd/C) for selective hydrogenation of nitro intermediates to amines, avoiding over-reduction .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low temperatures (0–5°C) reduce side reactions .

Example : In a palladium-catalyzed reductive cyclization, formic acid derivatives act as CO surrogates to minimize byproducts .

Basic: What biological screening approaches are suitable for evaluating this compound’s activity?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

- Target Identification : Molecular docking with enzymes (e.g., topoisomerase II) or receptors (e.g., kinase domains) using software like AutoDock Vina .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (hemolysis tests) .

Advanced: How can researchers address discrepancies in bioactivity data across different studies?

Methodological Answer:

Contradictions may arise from assay variability or structural analogs. Solutions include:

- Standardized Protocols : Adhere to CLSI guidelines for antimicrobial testing or NIH/NCATS recommendations for cytotoxicity assays .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography (if crystalline) or 2D NMR before bioassays .

- Meta-Analysis : Compare IC₅₀ or MIC values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Basic: What computational tools are recommended for studying this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software to model reaction pathways (e.g., acetamide hydrolysis) and optimize transition states .

- Molecular Dynamics (MD) : GROMACS for simulating solvent interactions or protein-ligand binding stability .

- Cheminformatics : RDKit or PyMol to predict solubility (LogP) and hydrogen-bonding capacity .

Advanced: What strategies improve yield in large-scale synthesis while maintaining purity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., alkylation) .

- Crystallization Optimization : Use solvent mixtures (e.g., EtOAc/hexane) to achieve high-purity crystals (>98% by HPLC) .

- Quality Control : In-line PAT (Process Analytical Technology) tools monitor reaction progress via FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.